molecular formula C12H8ClN3O3S B1224854 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile CAS No. 338774-48-4

6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No. B1224854
M. Wt: 309.73 g/mol
InChI Key: RLBOYZWCNDHMNA-UHFFFAOYSA-N
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Description

6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile (ACPC) is a small molecule drug that has been studied for its potential therapeutic applications in the treatment of several diseases. ACPC has been studied for its ability to target and modulate the activity of several enzymes and receptors, including protein kinase C (PKC) and the glutamate transporter, as well as its ability to modulate the activity of various hormones, including cortisol and insulin. ACPC has also been studied for its ability to reduce inflammation and oxidative stress, and for its potential to act as an anti-cancer agent.

Scientific Research Applications

Antiviral Activity

Scientific Field

Virology and antiviral drug development.

Summary

Researchers have investigated the antiviral potential of 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile derivatives. Notably, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value of 17.1 for CoxB3 virus .

Experimental Procedures

Results

The compound demonstrated promising antiviral activity against influenza A, making it a potential candidate for further development .

Other Biological Activities

Scientific Field

Medicinal chemistry and drug discovery.

Summary

Indole derivatives, including 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile, exhibit diverse biological activities:

Experimental Procedures

Results

These indole derivatives hold immense potential for newer therapeutic possibilities across various fields . Researchers continue to explore their applications in drug development and disease treatment.

properties

IUPAC Name

6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-8-1-3-9(4-2-8)20(18,19)10-5-7(6-14)12(17)16-11(10)15/h1-5H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBOYZWCNDHMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-[(4-chlorophenyl)sulfonyl]-2-hydroxynicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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